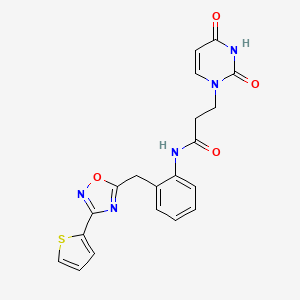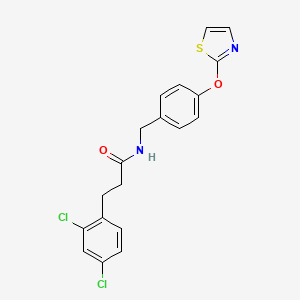
N-(3-methyl-4-(N-((1-nicotinoylpiperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methyl-4-(N-((1-nicotinoylpiperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide is a useful research compound. Its molecular formula is C22H28N4O4S and its molecular weight is 444.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Mixed Lineage Kinase Domain-Like Protein (MLKL) . MLKL is a key component in the necroptosis pathway, a form of programmed cell death .
Mode of Action
The compound acts as an inhibitor of the MLKL protein. It achieves this by covalently modifying the Cys88 residue of the protein, thereby blocking its function . This modification prevents the MLKL protein from interacting with downstream effectors in the necroptosis pathway .
Biochemical Pathways
The compound primarily affects the necroptosis pathway . By inhibiting the MLKL protein, it disrupts the formation of the necrosome complex, which includes the proteins RIP1 and RIP3 . This disruption prevents the downstream effects of necroptosis, including cell death .
Result of Action
The primary result of the compound’s action is the prevention of necroptotic cell death . By inhibiting the MLKL protein, the compound disrupts the necroptosis pathway and prevents the cell death that would normally result from this process .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at temperatures between +2°C to +8°C . Additionally, the compound is sensitive to light and should be protected from it . The compound’s efficacy may also be influenced by the specific cellular environment, including the presence of other proteins and molecules.
Properties
IUPAC Name |
N-[3-methyl-4-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methylsulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-3-21(27)25-19-6-7-20(16(2)13-19)31(29,30)24-14-17-8-11-26(12-9-17)22(28)18-5-4-10-23-15-18/h4-7,10,13,15,17,24H,3,8-9,11-12,14H2,1-2H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDCPCFLZGODRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404626.png)

![N-(3-fluoro-4-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2404631.png)

![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2404635.png)
![1-Benzhydryl-3-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]urea](/img/structure/B2404636.png)
![(2-phenylthiazol-4-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2404639.png)
![2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2404641.png)


![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2404644.png)
![(Z)-2-(furan-2-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2404645.png)
![6-Cyclopropyl-3-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2404647.png)
